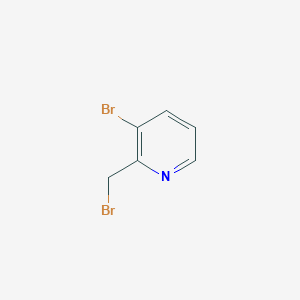
3-Bromo-2-(bromomethyl)pyridine
Vue d'ensemble
Description
3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of bromine atoms makes it a versatile reagent in cross-coupling reactions and in the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of related bromopyridine derivatives has been reported in several studies. For instance, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were synthesized and characterized, demonstrating the utility of brominated pyridines in forming metal complexes with potential applications in catalysis and luminescence . Another study reported the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines, highlighting a key iodine-mediated cyclization step . Additionally, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been described, showcasing the chemical diversity accessible from bromopyridine substrates .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of a 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Bromopyridines are known to participate in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines is one such reaction, which serves as a precursor for further synthetic transformations . Additionally, 3-bromo-2-pyrone has been used in Diels-Alder cycloadditions, demonstrating the reactivity of brominated heterocycles in forming new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives have been characterized through experimental and computational studies. For instance, the synthesis, spectroscopic, and single-crystal XRD analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine provided insights into its electronic and nonlinear optical properties, as well as its biological activity . The mass spectrum and polarography of 3-(3′-pyridinyloxymethyl)pyridine and its diquaternary salts have also been studied, offering information on the electrochemical behavior of these compounds .
Applications De Recherche Scientifique
3-Bromo-2-(bromomethyl)pyridine is a chemical compound with the CAS Number: 754131-60-7 . It has a molecular weight of 250.92 .
While specific applications for this compound were not found in my search, brominated compounds like this one are often used in organic synthesis due to their reactivity. They can act as intermediates in the formation of C-N bonds via various cross-coupling reactions . For example, they can participate in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium .
-
Organic Synthesis Building Block
-
Synthesis of Colorimetric and Fluorescence Chemosensor
-
Preparation of Pyridine Derivatives
Safety And Hazards
“3-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, kept container tightly closed, and stored locked up .
Orientations Futures
While specific future directions for “3-Bromo-2-(bromomethyl)pyridine” were not found, brominated compounds like it are often used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
Propriétés
IUPAC Name |
3-bromo-2-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZOBDAEIFYGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(bromomethyl)pyridine | |
CAS RN |
754131-60-7 | |
| Record name | 3-bromo-2-(bromomethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)
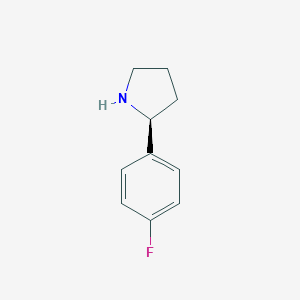
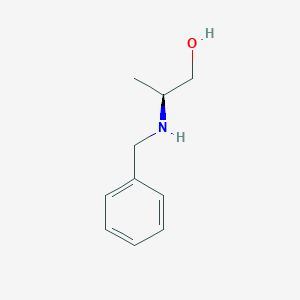
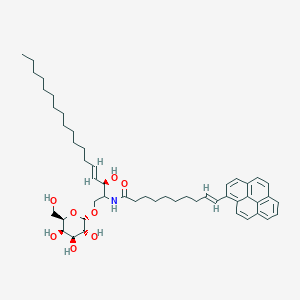
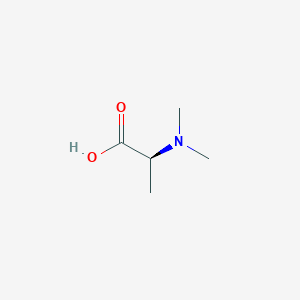
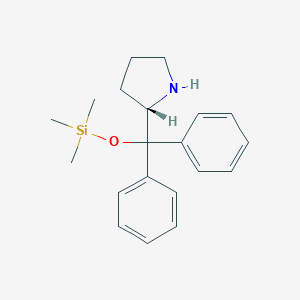
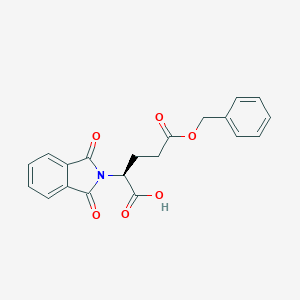


![2-[4-(4-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B152516.png)

